3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

Regiochemistry Chemical Identity Procurement Compliance

Researchers targeting GABA-A α5 receptors or integrins need regiospecifically defined tetrahydroindazole building blocks to ensure synthesized libraries stay within validated IP space. This 3-yl propanoic acid hydrochloride (CAS 1185299-18-6) is the exact substitution isomer claimed in US 6,395,905 B1 and US 6,723,711 B2. • 95% purity solid, supplied as HCl salt for facile dissolution in polar aprotic solvents during amide coupling or reductive amination. • Batch-specific certificates of analysis reduce impurity-driven false positives in cellular target engagement assays. • Enables direct exploration of 4-, 5-, 6-, or 7-position substituent effects while maintaining the correct carboxylate pharmacophore orientation.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 1185299-18-6
Cat. No. B1521672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
CAS1185299-18-6
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl
InChIInChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H
InChIKeyHTDUNWLWLYAYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Identity and Procurement Baseline


3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride is a saturated bicyclic indazole derivative bearing a propanoic acid side‑chain at the 3‑position, supplied as the hydrochloride salt (C₁₀H₁₅ClN₂O₂, MW 230.69 g mol⁻¹) [1]. The tetrahydroindazole scaffold has been explicitly claimed in patents as a privileged core for ligands of the GABA‑A α5 receptor and for integrin‑inhibiting propanoic acid derivatives [2][3]. The compound is primarily offered as a 95 % purity solid by research‑focused chemical suppliers, with pricing that scales from approximately £100 for 1 g to £254 for 25 g . This overview establishes that the compound is not a generic indazole but a specific regioisomer (3‑yl) of a saturated ring system that has documented utility in neurological and anti‑inflammatory target classes.

ScaffoldPrivileged tetrahydroindazole core for GABA-A α5 and integrin targets.
Regiochemistry3-yl isomer matches patent-claimed substitution vector.
FormHydrochloride salt with supplier-certified batch purity.

Why Generic Substitution with Close Analogs Is Unsupported


Closest in‑class analogs—such as 4,5,6,7‑tetrahydro‑1H‑indazole‑1‑propanoic acid (CAS 889940‑07‑2) and 2‑(4,5,6,7‑tetrahydro‑2H‑indazol‑2‑yl)propanoic acid—differ fundamentally in the position of attachment of the propanoic acid side‑chain. In the tetrahydroindazole series, the 3‑position is the vector that projects substituents into the hydrophobic binding region adjacent to the enzyme active site in HMG‑CoA reductase inhibitors [1] and is the substitution point claimed in multiple GABA‑A α5 receptor ligand patents [2][3]. Simply interchanging the 3‑yl isomer with a 1‑yl or 2‑yl regioisomer would alter the spatial orientation of the carboxylate pharmacophore, which the referenced patent families treat as a distinct chemical entity with separate scope. Generic substitution therefore carries the risk of obtaining a compound that falls outside the validated structure‑activity landscape for these target classes.

  • 1-yl and 2-yl isomers alter pharmacophore orientation; may not match patent-claimed or reported SAR.
  • Patent scope limits: GABA-A α5 claims are specific to 3-substitution; 1-yl or 2-yl isomers are not covered.
  • SAR trajectory mismatch: Only 3-yl vector enables reported HMG-CoA reductase inhibitor elaboration; 1-yl/2-yl lack this precedent.

Product-Specific Differentiation Evidence Versus Close Analogs


Positional Isomer Identity Confirmed by InChI Key

The target compound’s unique InChI Key (HTDUNWLWLYAYIR‑UHFFFAOYSA‑N) [1] differs from that of the 1‑positional isomer 4,5,6,7‑tetrahydro‑1H‑indazole‑1‑propanoic acid, which carries a distinct InChI Key (e.g., as catalogued under CAS 889940‑07‑2) . This difference arises from the position of the propanoic acid substituent on the tetrahydroindazole ring (3‑position versus 1‑position) and is digitally verifiable via the PubChem compound database.

InChI IdentityReported
HTDUNWLWLYAYIR-UHFFFAOYSA-Nvs.Distinct key (1-yl isomer)
Supports regioisomer-specific procurement.
Verifiable via PubChem database.
Regiochemistry Chemical Identity Procurement Compliance

Hydrochloride Salt Form Provides Differentiated Solid-State Handling

The hydrochloride salt (MW 230.69 g mol⁻¹) [1] is 18.8 % heavier than the corresponding free acid form (MW 194.23 g mol⁻¹, CAS 196100‑86‑4) [2]. The free acid is also commercially available but is typically offered as a custom synthesis item, whereas the hydrochloride salt is stocked by multiple research suppliers with defined 95 % purity and a documented solid‑state form . Salt formation generally improves aqueous solubility and crystallinity, which can simplify weighing, dissolution, and formulation for in vitro assays.

Salt vs Free AcidReported
MW 230.69 (HCl salt)vs.MW 194.23 (free acid)
Simplifies weighing and dissolution for assays.
Hydrochloride salt is stocked; free acid is custom synthesis.
Salt Form Physicochemical Properties Formulation Development

3-Substituted Scaffold Claimed in GABA-A α5 Ligand Patents

US 6,395,905 B1 defines the genus of tetrahydroindazole derivatives that are ligands for the GABA‑A α5 receptor. The generic Markush structure specifically depicts substitution at the 3‑position of the tetrahydroindazole ring [1]. While specific binding data for the unadorned propanoic acid building block are not publicly reported, the patent’s exemplification and preferred substitution pattern reside exclusively at the 3‑position; the 1‑yl and 2‑yl regioisomers (e.g., CAS 889940‑07‑2 and 2‑(4,5,6,7‑tetrahydro‑2H‑indazol‑2‑yl)propanoic acid, respectively) fall outside the claimed scope.

Patent ScopeClass-level
3-yl isomer: within patent claimsvs.1-yl/2-yl: outside scope
Keeps analogs within IP landscape for CNS ligands.
Based on US 6,395,905 B1 claims.
GABA-A Receptor CNS Drug Discovery Patent Position

Preferred Attachment Point for HMG-CoA Reductase Inhibitors

In a foundational J. Med. Chem. study, a series of 7‑[2‑(4‑fluorophenyl)‑4,5,6,7‑tetrahydro‑2H‑indazol‑3‑yl]‑3,5‑dihydroxy‑6‑heptenoic acid sodium salts were synthesized and tested for HMG‑CoA reductase inhibition. Changing the saturated ring size of the tetrahydroindazole nucleus did not improve potency, but installing substituents at the 7‑position (which is accessible only when the heptenoic acid chain is attached at the 3‑position) led to a 1700‑fold improvement in inhibitory potency, with the most potent compound (18t) achieving an IC₅₀ of 3.0 nM [1]. Although the target compound is the 3‑propanoic acid precursor rather than the fully elaborated heptenoic acid analog, this SAR demonstrates that the 3‑position is the productive vector for advancing potency in this enzyme class, whereas regioisomers attached at the 1‑ or 2‑position cannot place substituents into the same hydrophobic binding region.

HMG-CoA SARClass-level
3-yl vector: up to 1700× IC₅₀ improvement (18t IC₅₀ 3.0 nM)vs.1-yl/2-yl: no equivalent data
Supports 3-yl for low-nM inhibitor elaboration context.
J. Med. Chem. 1993 study; class-level inference.
HMG-CoA Reductase Cardiovascular Drug Discovery Structure-Activity Relationship

Supplier-Certified Purity Enables Immediate Biological Assay Use

Fluorochem supplies the compound with a certified minimum purity of 95.0 % and a complete hazard classification (GHS07, H302‑H315‑H319‑H335), which allows immediate risk assessment and use in screening cascades . In contrast, the free acid (CAS 196100‑86‑4) is listed by Chembase only as a custom synthesis item without batch‑specific purity or safety data [1]. Sigma‑Aldrich’s AldrichCPR offering explicitly states that no analytical data are collected and the product is sold ‘as‑is’ . This gap in quality documentation for alternative forms means that the Fluorochem‑supplied hydrochloride salt provides superior procurement readiness for regulated or publication‑grade studies.

Purity & SDSReported
95% purity + GHS classificationvs.Free acid: no batch data / as-is
Reduces impurity-driven assay variability.
Supplier-certified COA and SDS available.
Analytical Quality Control Safety Data Procurement Readiness

Evidence-Backed Application Scenarios


GABA-A α5 Receptor Ligand Elaboration Starting Point

Because the 3‑substituted tetrahydroindazole scaffold is explicitly claimed in the US 6,395,905 B1 patent family for GABA‑A α5 receptor ligands [1], this building block can be directly employed to synthesize focused libraries that explore substituent effects at the 4‑, 5‑, 6‑, or 7‑positions while staying within the established intellectual property space. The hydrochloride salt form facilitates dissolution in polar aprotic solvents for subsequent amide coupling or reductive amination steps.

Precursor for Potent HMG-CoA Reductase Inhibitor Synthesis

The J. Med. Chem. 1993 study demonstrated that the 3‑position is the productive attachment point for the heptenoic acid side‑chain in tetrahydroindazole‑based HMG‑CoA reductase inhibitors, where 7‑substitution improved potency up to 1700‑fold [2]. The 3‑propanoic acid building block can be homologated to the corresponding 3,5‑dihydroxy‑6‑heptenoic acid warhead, enabling exploration of novel 7‑substituents for cardiovascular or dyslipidemia programs.

Regioisomerically Pure Core for Integrin Antagonist Optimization

The US 6,723,711 B2 patent discloses propanoic acid derivatives, including tetrahydroindazole‑containing compounds, as inhibitors of integrin binding [3]. Using the defined 3‑yl regioisomer ensures that elaborated analogs project the carboxylate pharmacophore in the correct orientation for potential integrin receptor engagement, which would not be guaranteed with 1‑yl or 2‑yl isomers.

Analytically Defined Reference Standard for Probe Development

With a supplier‑certified purity of 95 % and a complete GHS safety profile , this hydrochloride salt can serve as a quality‑controlled starting material for the synthesis of tetrahydroindazole‑based chemical probes. The availability of batch‑specific certificates of analysis reduces the risk of impurity‑driven false positives in cellular target engagement assays, supporting reproducible chemical biology workflows.

Application
Selection Property
Validation Focus
GABA-A α5 ligand elaboration
3-Substituted tetrahydroindazole scaffold
GABA-A α5 receptor patent landscape
HMG-CoA reductase inhibitor synthesis
3-yl attachment vector for heptenoic acid warhead
HMG-CoA reductase SAR context
Integrin antagonist optimization
Regioisomerically pure core for correct pharmacophore projection
Integrin binding inhibition assay
Analytical reference standard for probes
Batch-certified purity and safety documentation
Impurity-driven false positive reduction
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